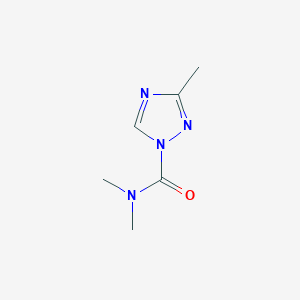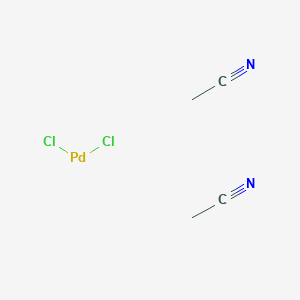
Silylselanylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silylselanylsilane is a chemical compound with the molecular formula H₆SeSi₂. It consists of selenium and silicon atoms, forming a unique structure that has garnered interest in various scientific fields.
Méthodes De Préparation
The synthesis of disilaselenane typically involves the reaction of silicon-based precursors with selenium sources under controlled conditions. One common method includes the use of disilane (Si₂H₆) and hydrogen selenide (H₂Se) in a chemical vapor deposition process. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of disilaselenane .
Industrial production methods for disilaselenane are still under development, with ongoing research focused on optimizing the synthesis process to achieve higher yields and purity. Techniques such as chemical vapor deposition and solution-phase synthesis are being explored to scale up the production of this compound .
Analyse Des Réactions Chimiques
Silylselanylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of silicon-oxygen and selenium-oxygen bonds.
Reduction: Reduction reactions involving disilaselenane typically use reducing agents like lithium aluminum hydride (LiAlH₄) to break down the compound into simpler silicon and selenium-containing species.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in disilaselenane with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide (SiO₂) and selenium dioxide (SeO₂), while substitution reactions can produce a variety of organosilicon and organoselenium compounds .
Applications De Recherche Scientifique
Silylselanylsilane has found applications in several scientific research areas:
Chemistry: In chemistry, disilaselenane is used as a precursor for the synthesis of other silicon and selenium-containing compounds.
Biology: Research in biology has explored the potential of disilaselenane in developing new biomaterials and drug delivery systems.
Medicine: In medicine, disilaselenane is being investigated for its potential therapeutic properties.
Industry: Industrial applications of disilaselenane include its use in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of disilaselenane involves its interaction with molecular targets and pathways within biological systems. Selenium atoms in disilaselenane can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to form stable complexes with proteins and enzymes allows it to modulate their activity, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Silylselanylsilane can be compared with other silicon and selenium-containing compounds, such as disilane (Si₂H₆) and hydrogen selenide (H₂Se). While disilane is primarily used as a reducing agent and hydrogen selenide as a source of selenium, disilaselenane’s unique combination of silicon and selenium atoms gives it distinct properties and applications .
Similar compounds include:
Disilane (Si₂H₆): Used as a reducing agent and in the synthesis of silicon-based materials.
Hydrogen selenide (H₂Se): A source of selenium for various chemical reactions.
Selenosilanes: Compounds containing silicon and selenium atoms, used in the synthesis of advanced materials.
This compound’s uniqueness lies in its ability to combine the properties of both silicon and selenium, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
14939-45-8 |
|---|---|
Formule moléculaire |
H6SeSi2 |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
silylselanylsilane |
InChI |
InChI=1S/H6SeSi2/c2-1-3/h2-3H3 |
Clé InChI |
XJRDFEPOYGNZTR-UHFFFAOYSA-N |
SMILES |
[SiH3][Se][SiH3] |
SMILES canonique |
[SiH3][Se][SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















